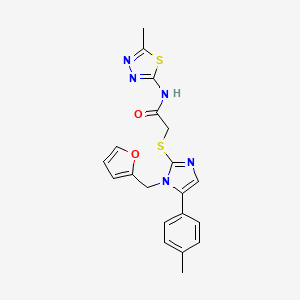
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure comprising multiple functional groups. This compound is part of a broader class of molecules known for their potential therapeutic applications and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Preparation of the imidazole ring: : This step often involves the condensation of an aldehyde with a diamine in the presence of an acid catalyst.
Formation of the furan ring: : Furan rings can be synthesized via cyclization reactions involving 1,4-dicarbonyl compounds and catalytic amounts of acids.
Thiolation step: : Introducing the thio group generally requires thiolating agents like thionyl chloride.
Acylation to introduce the acetamide group: : This step involves reactions between acyl chlorides and amines.
Industrial Production Methods: Industrial production scales up the laboratory synthesis, ensuring more stringent control over reaction conditions. Typical methods involve:
Optimized Catalysts: : Use of efficient and specific catalysts to increase yield.
Reactor Design: : Employing continuous flow reactors to maintain consistent conditions.
Purification Processes: : High-performance liquid chromatography (HPLC) and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation at the sulfur and aromatic rings.
Reduction: : Reduction reactions can target the nitro groups present in its structure.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the imidazole and furan rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, organometallic reagents.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Amines and partially hydrogenated compounds.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in catalytic processes due to its unique electronic properties.
Material Science: : Building block for novel polymers and organic materials.
Biological Activity: : Shows potential as an anti-inflammatory and antimicrobial agent.
Molecular Probes: : Utilized in studying enzyme interactions due to its specific binding characteristics.
Drug Development: : Potential lead compound in the design of new therapeutic agents.
Diagnostics: : Employed in developing diagnostic tools due to its reactive nature.
Agricultural Chemicals: : Basis for designing new pesticides and herbicides.
Textile Industry: : Used in the synthesis of dye compounds.
Mechanism of Action
The compound's mechanism of action involves its interaction with various molecular targets:
Enzyme Inhibition: : Acts as an inhibitor of enzymes such as proteases and kinases.
Receptor Binding: : Binds to specific receptors, modulating their activity.
Pathways Involved: : Engages in cellular signaling pathways, impacting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds:
1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole: : Similar core structure but lacks the thiadiazole and acetamide groups.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: : Shares the acetamide and thiadiazole group but differs in the rest of the structure.
Uniqueness: 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its combined functional groups, allowing for a unique set of chemical reactions and biological activities not typically seen in its simpler analogs. This complex structure enhances its versatility and utility in various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-5-7-15(8-6-13)17-10-21-20(25(17)11-16-4-3-9-27-16)28-12-18(26)22-19-24-23-14(2)29-19/h3-10H,11-12H2,1-2H3,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHUVUAAFCONSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2396114.png)
![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)

![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)





